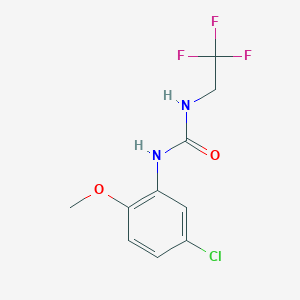

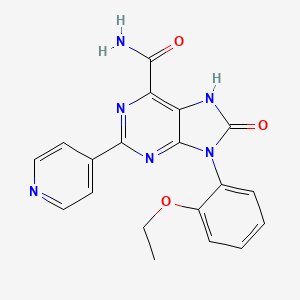

![molecular formula C12H14N2O3S B2542378 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 185011-07-8](/img/structure/B2542378.png)

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as catalysts in various chemical reactions.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through multi-component reactions, as demonstrated in the papers provided. For instance, a one-pot synthesis of polyhydroquinoline derivatives, which are structurally related to imidazole, was achieved using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . Similarly, 1,2,4,5-tetrasubstituted imidazoles were synthesized using a one-pot reaction with β-cyclodextrin-propyl sulfonic acid as a catalyst . These methods offer clean, efficient, and high-yielding synthesis routes for imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution on the imidazole ring, such as the sulfonyl group in the compound of interest, can significantly alter the chemical and physical properties, as well as the biological activity of these molecules. The specific structure of 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one would include a sulfonyl group attached to the imidazole ring, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, often facilitated by catalysts. The papers describe the use of different catalysts to promote the synthesis of imidazole derivatives, such as the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate and disulfonic acid imidazolium chloroaluminate . These catalysts enable the formation of C-N and C-S bonds, which are crucial in the construction of the imidazole ring and its substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The sulfonyl group, in particular, could increase the compound's polarity and potentially its solubility in polar solvents. The papers do not provide specific data on the physical and chemical properties of the compound , but the methodologies described for related compounds suggest that these properties can be finely tuned through the choice of substituents and reaction conditions .

Applications De Recherche Scientifique

Novel Synthesis and Impurities in Pharmaceuticals

Research highlights novel synthesis methods for omeprazole, a compound with a sulfonyl group similar to the one . The study focuses on the synthesis process and pharmaceutical impurities of proton pump inhibitors, emphasizing the development of anti-ulcer drugs and their impurities which could offer insights into the chemical synthesis and impurity analysis of related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Chemical and Biological Properties of Derivatives

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, are systematically reviewed, discussing their chemical and biological properties. This highlights the importance of such derivatives in synthetic drugs, suggesting a potential area of application for the compound (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Solvent and Cosolvent Interactions

A study on dimethyl sulfoxide (DMSO) and its hydrogen bonding interactions with cosolvent molecules, explores DMSO's role in various research and industrial applications. This review could be relevant when considering the solvent properties and interactions of related sulfonyl-containing compounds (Kiefer, Noack, & Kirchner, 2011).

Antioxidant Capacity Assays

The review on ABTS/PP decolorization assay discusses the antioxidant capacity of compounds, which may be relevant for assessing the antioxidant potential of the compound . Understanding the mechanisms and pathways involved in these assays can provide insights into the compound's potential antioxidant activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Xylan Derivatives and Applications

The chemical modification of xylan into ethers and esters with specific properties demonstrates the potential for chemical derivatization in enhancing solubility and biological activities, which could be analogous to modifications of sulfonyl-containing compounds for varied applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Propriétés

IUPAC Name |

1,3-dimethyl-4-(4-methylphenyl)sulfonylimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-9-4-6-10(7-5-9)18(16,17)11-8-13(2)12(15)14(11)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFGEQWTFOQKLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)

![5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B2542297.png)

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)

![N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2542304.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)

![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)

![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2542317.png)